Mitochondrial N-Oxide Reductase Activity: DMAO Outperforms Drug-Derived N-Oxides by 9- to 31-Fold
In rat liver mitochondria under NADPH-generating conditions, N,N-dimethylaniline N-oxide (DMAO) is reduced at a rate of 4.3 nmol/mg protein/min. Under identical conditions, tiaramide N-oxide and imipramine N-oxide are reduced at only 0.47 and 0.14 nmol/mg protein/min, respectively [1]. This represents a 9.1-fold and 30.7-fold higher intrinsic susceptibility to mitochondrial N-oxide reductase for DMAO relative to these drug-derived tertiary amine N-oxides.
| Evidence Dimension | Rate of mitochondrial tertiary amine N-oxide reduction (nmol/mg protein/min) |
|---|---|
| Target Compound Data | 4.3 nmol/mg protein/min |
| Comparator Or Baseline | Tiaramide N-oxide: 0.47 nmol/mg protein/min; Imipramine N-oxide: 0.14 nmol/mg protein/min |
| Quantified Difference | 9.1-fold faster than tiaramide N-oxide; 30.7-fold faster than imipramine N-oxide |
| Conditions | Rat liver mitochondrial fraction; NADPH-generating system; isocitrate stimulation |
Why This Matters
This dramatic rate differential makes DMAO the preferred substrate for calibrating or screening mitochondrial N-oxide reductase activity, while tiaramide and imipramine N-oxides are unsuitable as positive controls due to their sluggish turnover.
- [1] Sugiura, M.; Kato, R. Reduction of Tertiary Amine N-Oxides by Rat Liver Mitochondria. J. Pharmacol. Exp. Ther. 1977, 200 (1), 25–32. View Source
